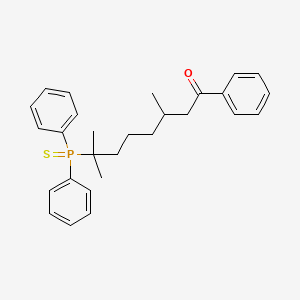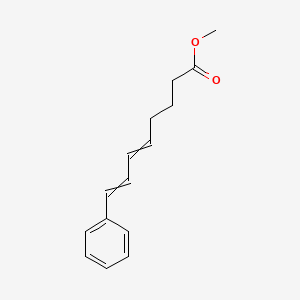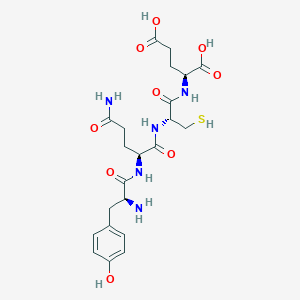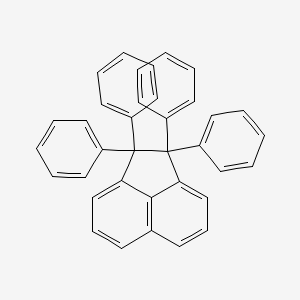![molecular formula C18H18N2O5S2 B14225546 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid CAS No. 501700-16-9](/img/structure/B14225546.png)
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid is a complex organic compound that features a thiomorpholine ring, a sulfonyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting morpholine with sulfur dichloride under controlled conditions.
Introduction of the Sulfonyl Group: The thiomorpholine ring is then sulfonated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Benzoic Acid Derivative: The sulfonylated thiomorpholine is then coupled with a benzoic acid derivative through a carbamoylation reaction, typically using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the thiomorpholine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-{[4-(Morpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-{[4-(Piperidine-4-sulfonyl)phenyl]carbamoyl}benzoic acid: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
501700-16-9 |
|---|---|
分子式 |
C18H18N2O5S2 |
分子量 |
406.5 g/mol |
IUPAC名 |
2-[(4-thiomorpholin-4-ylsulfonylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H18N2O5S2/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H,22,23) |
InChIキー |
YEZCXXCFGZJZRO-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)

![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)


![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)

![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
